3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C16H19N7 and its molecular weight is 309.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.17019364 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile” is structurally similar to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it’s plausible that the primary target of this compound could be tyrosine kinases.
Mode of Action
Imatinib, a structurally similar compound, binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . Given the structural similarity, it’s likely that “this compound” may interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of tyrosine kinases by Imatinib disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This leads to the suppression of uncontrolled cell proliferation, a hallmark of leukemia . The compound “this compound” may affect similar biochemical pathways due to its potential inhibitory action on tyrosine kinases.
Result of Action
If it acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, thereby disrupting uncontrolled cell proliferation .
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-21(2)15-4-6-19-16(20-15)23-9-7-22(8-10-23)14-12-18-5-3-13(14)11-17/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOUYKWUVITUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CN=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.